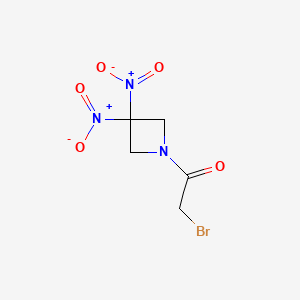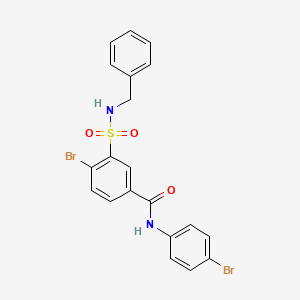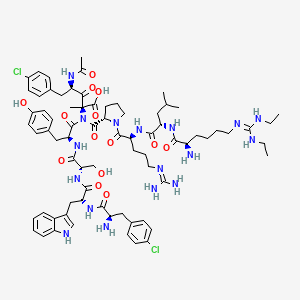
NSC12404
描述
NSC-12404 is a selective non-lipid agonist of LPA2/3.
科学研究应用
LPA2受体激动剂
NSC12404是一种弱且特异性的LPA2受体激动剂 . LPA2受体是一种溶血磷脂酸受体,参与多种细胞过程。 这使得this compound在与细胞信号传导、癌症和其他涉及LPA2受体的疾病相关的研究中具有潜在的用途 .
蛋白质组学研究
该化合物用于蛋白质组学研究 . 蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。 蛋白质是生物体的重要组成部分,因为它们是细胞生理代谢途径的主要成分。 在该领域使用this compound可以帮助理解蛋白质功能、相互作用和细胞过程 .
有机结构单元
This compound用作化学中的有机结构单元 . 有机结构单元常用于合成复杂的有机化合物。 This compound的独特结构使其可用于合成多种不同的化合物 .
GPCR/G蛋白研究
该化合物用于GPCR/G蛋白研究 . G蛋白偶联受体(GPCR)是一个庞大的蛋白质受体家族,它们感知细胞外的分子并激活细胞内的信号传导通路。 This compound可用于研究这些通路以及激活或抑制它们的效应 .
抑制剂/激动剂
This compound用于抑制剂和激动剂的开发 . 抑制剂和激动剂是分别降低和增加酶或受体活性的物质。 它们常用于药物开发和生物学研究 .
安全和处理研究
作用机制
Target of Action
NSC12404, also known as 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid or 2-[(9-oxo-9h-fluoren-2-yl)carbamoyl]benzoic acid, is a weak and specific agonist for the LPA2 receptor . The LPA2 receptor is a type of lysophospholipid receptor, which plays a crucial role in cellular processes such as proliferation, differentiation, and survival .
Biochemical Pathways
The LPA2 receptor is part of the lysophospholipid receptor family, which is involved in a variety of biochemical pathways. These pathways play a role in numerous physiological processes, including cell growth, survival, and motility .
Result of Action
The activation of the LPA2 receptor by this compound has been associated with anti-apoptotic actions .
生化分析
Biochemical Properties
2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on proteins, thereby influencing their function. For instance, this compound can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction .
Cellular Effects
The effects of 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and other molecular alterations. The compound’s ability to bind to specific sites on enzymes or proteins is key to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its application in research and potential therapeutic uses .
Metabolic Pathways
2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to significant changes in cellular metabolism, highlighting the compound’s role in metabolic regulation .
Transport and Distribution
Within cells and tissues, 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its biochemical activity and effects .
Subcellular Localization
The subcellular localization of 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in various biochemical processes .
属性
IUPAC Name |
2-[(9-oxofluoren-2-yl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4/c23-19-15-6-2-1-5-13(15)14-10-9-12(11-18(14)19)22-20(24)16-7-3-4-8-17(16)21(25)26/h1-11H,(H,22,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLSVPDXCXLNDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279350 | |
| Record name | NSC12404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5411-64-3 | |
| Record name | NSC12404 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC12404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one](/img/structure/B1680044.png)
![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1680045.png)
![N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680046.png)
![N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride](/img/structure/B1680047.png)
![4-[6-[6-[6-(4,5-Dihydroxycyclohexen-1-yl)-1-azabicyclo[3.1.0]hexan-6-yl]hexyl]-1-azabicyclo[3.1.0]hexan-6-yl]benzene-1,2-diol](/img/structure/B1680049.png)


![2-[2-Chloro-4-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)phenoxy]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B1680057.png)


